"2-(4-Bromobenzyl)malonic acid" chemical properties
"2-(4-Bromobenzyl)malonic acid" chemical properties
Chemical Identity, Synthesis, and Applications in Drug Discovery
Executive Summary
2-(4-Bromobenzyl)malonic acid (CAS: 92013-18-8) is a dicarboxylic acid intermediate critical to organic synthesis and medicinal chemistry.[1][2][3] Structurally, it consists of a malonic acid core substituted at the
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, mechanistic reactivity, and applications in pharmaceutical development.
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9]
The introduction of the electron-withdrawing 4-bromobenzyl group influences the acidity and solubility profile of the malonic core.
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| IUPAC Name | 2-[(4-Bromophenyl)methyl]propanedioic acid | |
| CAS Number | 92013-18-8 | |
| Molecular Formula | ||
| Molecular Weight | 273.08 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 148–150 °C | Decomposes (decarboxylation) upon melting [1].[1][4][5][6][7] |
| pKa (Predicted) | Slightly more acidic than unsubstituted malonic acid due to the inductive effect of the aryl bromide. | |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate. Sparingly soluble in water; soluble in alkaline aqueous solutions ( |
Synthesis & Production: The Malonic Ester Pathway[10]
The industrial and laboratory standard for synthesizing 2-(4-bromobenzyl)malonic acid is the Malonic Ester Synthesis . This pathway ensures high regioselectivity at the
Mechanistic Workflow
The synthesis proceeds in three distinct phases: Enolization , Alkylation , and Hydrolysis .
Detailed Experimental Protocol
Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), 4-Bromobenzyl bromide (1.0 eq), Ethanol (anhydrous), NaOH (2.5 eq), HCl (conc).
Step 1: Enolate Formation & Alkylation [8]
-
Charge a reaction vessel with anhydrous ethanol under
atmosphere. -
Add sodium ethoxide slowly to form the base solution.
-
Add diethyl malonate dropwise at 0–5 °C. Stir for 30 minutes to ensure complete formation of the enolate.
-
Add 4-bromobenzyl bromide dropwise. The solution may become cloudy as NaBr precipitates.
-
Reflux the mixture for 3–4 hours to drive the
reaction to completion. -
Concentrate the mixture in vacuo to remove ethanol. Partition the residue between water and ethyl acetate. Dry the organic layer (
) and concentrate to yield the diester intermediate .
Step 2: Saponification & Isolation
-
Dissolve the diester in a 20% NaOH aqueous solution.
-
Heat to reflux for 2 hours. Crucial: Ensure the ester is fully hydrolyzed to the dicarboxylate salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Acidification: Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~1.
-
Note: Temperature control is critical here. If the solution heats up during acidification, premature decarboxylation may occur. Keep T < 20 °C.
-
-
The product, 2-(4-bromobenzyl)malonic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Reactivity & Mechanistic Insights
Thermal Decarboxylation
The most defining property of this compound is its instability at high temperatures. Like all geminal dicarboxylic acids, it undergoes decarboxylation to form a monocarboxylic acid.
-
Reaction: 2-(4-Bromobenzyl)malonic acid
3-(4-bromophenyl)propanoic acid + -
Mechanism: The reaction proceeds through a concerted 6-membered cyclic transition state involving an intramolecular proton transfer.
-
Conditions: typically occurs at temperatures >150 °C (neat) or lower temperatures in acidic solution.
Chemoselective Functionalization
The presence of the aryl bromide allows for orthogonal reactivity. The malonic acid moiety can be preserved while the aromatic ring is modified via Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biphenyl derivatives.
-
Buchwald-Hartwig Amination: Substitution of the bromine with amines.
-
Strategy: These reactions are typically performed on the diester form to prevent catalyst poisoning by the free carboxylic acids, followed by hydrolysis.
Applications in Drug Discovery
Metalloprotease Inhibitors
The malonic acid moiety is a classic Zinc-Binding Group (ZBG) . In drug design targeting metalloenzymes (e.g., ACE, MMPs), the two carboxylic acid oxygens coordinate with the catalytic zinc ion (
-
The 4-bromobenzyl group acts as a hydrophobic anchor, fitting into the
or pockets of the enzyme. -
The bromine atom provides a handle for extending the molecule to increase potency and selectivity [2].
NSAID Precursors
Decarboxylation yields 3-(4-bromophenyl)propanoic acid, a structural analog of ibuprofen and other profens. This scaffold is frequently used in the synthesis of:
-
PPAR agonists (Peroxisome Proliferator-Activated Receptors) for metabolic disorders.
-
Thromboxane synthase inhibitors .
Safety & Handling
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store at room temperature (15–25 °C). Keep away from strong bases and oxidizing agents. Do not heat above 100 °C unless decarboxylation is intended.
References
-
Sigma-Aldrich.[9] Product Specification: 2-(4-Bromobenzyl)malonic acid.[1][2][3][10] Link
-
Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[11] Organic Syntheses, 2018, 95, 328-344.[11] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13330215, 2-[(4-Bromophenyl)methyl]propanedioic acid". PubChem. Link
-
Master Organic Chemistry. "The Malonic Ester Synthesis." Link
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PubChemLite - Benzylmalonic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 5. Malonic acid - Wikipedia [en.wikipedia.org]
- 6. Benzylmalonic acid | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Malonic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-(4-BROMO-BENZYL)-MALONIC ACID | 92013-18-8 [chemicalbook.com]
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